Urea-15N2
Overview
Description
Urea-15N2, also known as Carbamide-15N2 or Carbonyldiamide-15N2, is a variant of urea that is labeled with the nitrogen-15 (15N) isotope . It has a molecular weight of 62.04 and a linear formula of H215NCO15NH2 . Urea-15N2 is a powerful protein denaturant and a potent emollient and keratolytic agent . It is used as a diuretic agent and in evaluating renal function through blood urea nitrogen (BUN) measurements . It is also widely used in agriculture research to determine uptake or denitrification and leaching losses of native soil N via the “added N interaction” .
Molecular Structure Analysis
The molecular structure of Urea-15N2 is represented by the linear formula H215NCO15NH2 . The InChI string representation is 1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 .
Physical And Chemical Properties Analysis
Urea-15N2 is a solid substance with a melting point of 132-135 °C (lit.) . The mass shift is M+2 .Scientific Research Applications
Plant Nitrogen Metabolism
Urea-15N2, a stable isotope of nitrogen, plays a crucial role in the study of plant nitrogen metabolism. Mérigout et al. (2008) demonstrated that Arabidopsis plants can absorb urea, with uptake being regulated by the plant's initial nitrogen status. Their research showed that urea uptake is stimulated by urea presence but reduced by ammonium nitrate, and it does not affect urea uptake in N-deficient plants. This study highlighted the transcriptional regulation of nitrate and ammonium transporters by urea, offering insights into plant nitrogen assimilation processes (Mérigout et al., 2008).
Fertilizer Efficiency in Agriculture
The effectiveness of Urea-15N2 as a fertilizer has been extensively studied. Chen et al. (2016) investigated its effects on winter wheat, finding that band placement of N fertilizer significantly increased grain yield compared to broadcast application. This research provides valuable data for optimizing fertilizer use in agriculture, especially in terms of placement and rates (Chen et al., 2016).
Galindo et al. (2021) studied nitrogen use efficiency and recovery in a wheat-corn rotation, using urea-15N as a tracer. They found that the recovery rate of urea N fertilizer was 34% for wheat, and the residual urea N fertilizer use in corn was less than 5%. This study is crucial for developing best practices for fertilizer management in cereal crops under tropical conditions (Galindo et al., 2021).
Medical and Biological Research
In medical and biological research, urea-15N2 is used as a marker for studying various physiological processes. For instance, Nielsen et al. (2016) investigated the use of hyperpolarized 13C,15N2‐urea as an imaging marker for renal injury. Their research provides insights into the correlation of urea with the renal osmotic gradient, which is critical for assessing renal function (Nielsen et al., 2016).
Environmental Impact Studies
Urea-15N2 is also employed in studies assessing the environmental impact of nitrogen fertilizers. Zhang et al. (2021) used 15N isotopic trace technique to examine the use of biochar-based N fertilizers, highlighting their potential in enhancing nitrogen retention and reducing environmental impacts (Zhang et al., 2021).
properties
IUPAC Name |
bis(15N)(azanyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-SUEIGJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)([15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436581 | |
Record name | Urea-15N2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.042 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea-15N2 | |
CAS RN |
2067-80-3 | |
Record name | Urea N-15 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea-15N2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UREA N-15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9TPJ3YLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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